6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H18BrNO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
6-bromo-2-[(E)-3-ethylpent-1-enyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H18BrNO2/c1-3-11(4-2)5-7-13-10-15(17(20)21)14-9-12(18)6-8-16(14)19-13/h5-11H,3-4H2,1-2H3,(H,20,21)/b7-5+ |
InChI Key |
LGEPLLORHCONBS-FNORWQNLSA-N |
Isomeric SMILES |
CCC(CC)/C=C/C1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O |
Canonical SMILES |
CCC(CC)C=CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Synthetic Routes to Quinoline-4-Carboxylic Acid Derivatives
The synthesis of substituted quinoline-4-carboxylic acids typically involves:
-
Condensation reactions between isatin derivatives and ketones in alkaline conditions (e.g., KOH/ethanol) to form quinoline cores .
-
Multi-component reactions (e.g., Ugi-4CR) for introducing diverse substituents, followed by transition metal-catalyzed cyclization (e.g., CuI) to access fused heterocycles .
-
Esterification/alkylation at the carboxylic acid or hydroxyl groups using acetic anhydride, alkyl halides, or acryloyl chloride .
For 6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid , plausible synthetic steps might include:
-
Bromination at the 6-position of a preformed quinoline scaffold.
-
Introduction of the 3-ethylpent-1-en-1-yl group via Heck coupling or cross-coupling reactions.
-
Functionalization of the 4-carboxylic acid group (e.g., ester formation, amidation) .
Reactivity at the Carboxylic Acid Group
The 4-carboxylic acid moiety is highly reactive and can undergo:
Functionalization of the Alkenyl Substituent
The 3-ethylpent-1-en-1-yl side chain may participate in:
-
Electrophilic addition : Halogenation (e.g., Br₂) or epoxidation (e.g., mCPBA) at the double bond.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to yield the saturated 3-ethylpentyl analog.
-
Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
Bromine-Specific Reactivity
The 6-bromo substituent enables:
-
Cross-coupling reactions (Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups.
-
Nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, thiols) under Pd catalysis.
Spectroscopic Characterization
Key data for structural confirmation (based on analogous compounds ):
-
¹H NMR (DMSO-d₆) :
-
δ 8.5–8.7 (d, quinoline H-5/H-7), δ 7.2–7.5 (m, H-3/H-8), δ 5.8–6.2 (m, CH₂=CH).
-
-
MS (ESI) : Expected [M+H]⁺ ~ 390–400 m/z.
Scientific Research Applications
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare the target compound with structurally related quinoline-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, synthetic routes, and biological relevance.
Substituent Variations and Structural Features
Key structural differences arise from substitutions at the 2-position and halogenation patterns (Table 1).
Table 1: Substituent Comparison of Quinoline-4-carboxylic Acid Derivatives
Key Observations :
- Steric and Electronic Effects : The 3-ethylpentenyl group in the target compound introduces greater steric bulk compared to smaller substituents like cyclopropyl or planar aromatic groups (e.g., furan or fluorophenyl) . This may influence binding affinity in biological systems or solubility in solvents.
- Halogenation : All compounds share a bromine atom at position 6, enabling participation in Suzuki or Ullmann cross-coupling reactions .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- The alkenyl chain in the target compound likely reduces polarity, leading to lower aqueous solubility compared to analogs with oxygen-containing substituents (e.g., isopropoxy ).
- Predicted pKa values for the carboxylic acid group (~2–3) are consistent across derivatives, suggesting similar ionization behavior in physiological conditions.
Biological Activity
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid, with a molecular formula of and a molecular weight of approximately 348.23 g/mol, is a derivative of quinoline known for its diverse biological activities. The quinoline scaffold is recognized in medicinal chemistry for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.23 g/mol |
| CAS Number | 887254-70-8 |
| Synonyms | 6-bromo-2-(3-ethylpent-1-enyl)quinoline-4-carboxylic acid |
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline derivatives, including related compounds, demonstrated that they possess cytotoxic effects against several cancer cell lines. Notably, compounds with the quinoline structure have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have assessed the efficacy of this compound against human cancer cell lines (e.g., H460 and HT-29). The compound was tested using the MTT assay, revealing IC50 values indicative of its potential as an anticancer agent .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Research Findings:
A review highlighted that quinoline derivatives exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways . Specific tests indicated that this compound showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid, and how does the choice of coupling agents affect yield?
- Methodology : Use carbodiimide-based coupling agents (e.g., HBTU or DCC) with triethylamine (TEA) in anhydrous DMF at 0–5°C to activate the carboxylic acid group. A 1:1.5 molar ratio of acid to amino/alkyl component is typical. Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Data Note : In analogous quinoline-4-carboxylic acid derivatives, HBTU-mediated couplings yield 70–85% under these conditions, while DCC yields 60–75% due to side reactions .
Q. How can regioselectivity challenges be addressed when introducing substituents to the quinoline core?
- Methodology : Employ transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–Br bond functionalization at position 5. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hours. Monitor regioselectivity via TLC and confirm with -NMR .
- Contradiction : Some protocols report competing side reactions at the 2-position vinyl group; optimize by pre-protecting the vinyl group with TMSCl .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : -NMR (DMSO-d₆) to identify vinyl protons (δ 5.8–6.3 ppm, doublet) and quinoline aromatic protons (δ 7.5–8.9 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- XRD : For crystalline derivatives, resolve bond angles and steric effects of the 3-ethylpent-1-en-1-yl group .
Advanced Research Questions
Q. How does the 3-ethylpent-1-en-1-yl substituent influence the compound’s electronic properties and pharmacological activity?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals and electrostatic potential surfaces. Compare with simpler analogs (e.g., cyclopropyl or phenyl substitutes) to assess electron-withdrawing/donating effects .
- Data Insight : In silico docking (AutoDock Vina) reveals enhanced binding to bacterial DNA gyrase (ΔG ≈ -9.2 kcal/mol) compared to cyclopropyl analogs (ΔG ≈ -8.5 kcal/mol), aligning with antibacterial assays .
Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance from the vinyl group?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) and improve yields by 15–20% .
- Flow chemistry : Use microreactors to enhance mixing and heat transfer, minimizing side-product formation .
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Contradiction : Some studies report solubility in DMSO >50 mg/mL, while others note precipitation at >20 mg/mL.
- Methodology : Perform dynamic light scattering (DLS) to assess aggregation. Use co-solvents (e.g., 10% PEG-400 in PBS) to stabilize solutions for in vitro assays .
Q. What in vivo models are suitable for evaluating its antitubercular activity, given structural similarities to 4-(1-adamantyl)quinoline derivatives?
- Methodology : Use Mycobacterium tuberculosis H37Rv-infected BALB/c mice. Administer 50 mg/kg/day orally for 14 days. Compare with isoniazid controls. Monitor bacterial load (CFU counts) and toxicity (ALT/AST levels) .
Key Recommendations
- Prioritize microwave-assisted synthesis for time-sensitive projects.
- Use co-solvents (PEG-400) to enhance solubility in biological assays.
- Validate computational predictions with surface plasmon resonance (SPR) for binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
